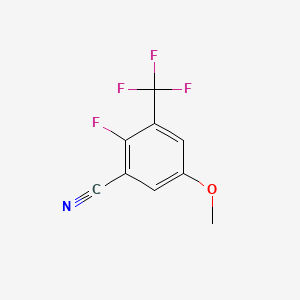

2-Fluoro-5-méthoxy-3-(trifluorométhyl)benzonitrile

Vue d'ensemble

Description

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile is a chemical compound with the CAS Number: 1373920-99-0 . It has a molecular weight of 219.14 .

Molecular Structure Analysis

The IUPAC name of this compound is 2-fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile . The InChI code is 1S/C9H5F4NO/c1-15-6-2-5(4-14)8(10)7(3-6)9(11,12)13/h2-3H,1H3 .Physical and Chemical Properties Analysis

This compound is a solid at ambient temperature .Applications De Recherche Scientifique

Synthèse des inhibiteurs de la protéine de transfert des esters de cholestérol (CETP)

Ce composé est utilisé dans la synthèse des inhibiteurs de la CETP, qui sont importants dans le traitement de l'hypercholestérolémie. En inhibant la CETP, ces composés contribuent à augmenter les niveaux de lipoprotéines de haute densité (HDL) et à réduire les niveaux de lipoprotéines de basse densité (LDL), réduisant ainsi potentiellement le risque de maladies cardiovasculaires .

Préparation de pyrimidines substituées

Il sert de réactif dans la préparation de pyrimidines substituées avec des dithioacétals, qui présentent une activité antimicrobienne. Cette application est cruciale dans le développement de nouveaux antibiotiques et traitements contre les infections bactériennes .

Recherche en science des matériaux

En science des matériaux, ce produit chimique est utilisé pour développer de nouveaux matériaux ayant des applications potentielles dans divers domaines tels que l'électronique, la construction et la nanotechnologie. Ses propriétés uniques peuvent conduire à la création de matériaux innovants avec des caractéristiques améliorées .

Chimie analytique

Les chimistes analystes utilisent ce composé pour le développement et la validation de méthodes dans l'analyse de mélanges chimiques complexes. Sa structure et ses propriétés bien définies en font un excellent étalon ou composé de référence en chromatographie et en spectrométrie de masse .

Production biopharmaceutique

L'industrie biopharmaceutique peut utiliser ce composé dans la synthèse de molécules complexes pour le développement de médicaments. Son rôle dans la production de principes actifs pharmaceutiques (API) est vital pour créer des médicaments efficaces et sûrs .

Environnement contrôlé et solutions pour salles blanches

Dans les environnements contrôlés et les salles blanches, ce composé peut être utilisé dans la synthèse d'agents de nettoyage ou dans le cadre de stratégies de contrôle de la contamination. Son efficacité dans ces applications garantit des normes élevées de propreté et d'hygiène .

Science et technologie avancées des batteries

Les chercheurs dans le domaine de la science des batteries pourraient utiliser ce composé pour développer de nouveaux électrolytes ou comme composant dans le matériau de la cathode. Sa stabilité chimique et sa réactivité sont bénéfiques pour améliorer les performances et la longévité des batteries .

Synthèse chimique

Ce composé est un réactif polyvalent en synthèse chimique, utilisé pour créer une large gamme de molécules organiques. Sa réactivité avec divers groupes fonctionnels permet la construction d'architectures moléculaires complexes .

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mécanisme D'action

Target of Action

Compounds with similar structures have been used in the synthesis ofcholesteryl ester transfer protein (CETP) inhibitors . CETP plays a crucial role in the transport of cholesteryl esters and triglycerides between lipoproteins .

Mode of Action

It’s worth noting that the trifluoromethyl group is a common feature in many fda-approved drugs . This group can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of the compound .

Biochemical Pathways

If the compound acts as a cetp inhibitor, it would affect thelipid metabolism pathway . By inhibiting CETP, the compound could potentially reduce the transfer of cholesterol from high-density lipoproteins (HDL) to low-density and very-low-density lipoproteins (LDL and VLDL), thereby increasing HDL levels and decreasing LDL levels .

Pharmacokinetics

The presence of the trifluoromethyl group can influence these properties . For instance, the trifluoromethyl group can enhance the lipophilicity of the compound, which can potentially improve its bioavailability .

Result of Action

If the compound acts as a cetp inhibitor, it could potentially lead to an increase in hdl cholesterol levels and a decrease in ldl cholesterol levels . This could have beneficial effects in the treatment of conditions like high cholesterol .

Analyse Biochimique

Biochemical Properties

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been used as a reagent in the synthesis of cholesteryl ester transfer protein inhibitors, which are involved in the treatment of high cholesterol The compound’s interactions with cholesteryl ester transfer protein suggest that it may influence lipid metabolism and transport

Cellular Effects

The effects of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in inhibiting cholesteryl ester transfer protein can lead to changes in lipid metabolism, which in turn can impact cell membrane composition and function . Additionally, the presence of fluorine and trifluoromethyl groups in the compound may enhance its ability to interact with cellular proteins and enzymes, potentially leading to alterations in cellular signaling and metabolic pathways.

Molecular Mechanism

At the molecular level, 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to interact with the active sites of enzymes, potentially inhibiting or activating their functions. For instance, its interaction with cholesteryl ester transfer protein involves binding to the enzyme’s active site, thereby inhibiting its activity and reducing the transfer of cholesteryl esters between lipoproteins This inhibition can lead to changes in lipid levels and distribution within the body

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, including alterations in lipid metabolism and gene expression.

Dosage Effects in Animal Models

The effects of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of cholesteryl ester transfer protein and subsequent reduction in cholesterol levels . At higher doses, the compound may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of metabolic pathways. Threshold effects may be observed, where a specific dosage level is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile is involved in metabolic pathways related to lipid metabolism and transport. The compound interacts with enzymes such as cholesteryl ester transfer protein, influencing the transfer of cholesteryl esters between lipoproteins . Additionally, the compound may affect other metabolic pathways by interacting with enzymes involved in lipid synthesis and degradation. The presence of fluorine and trifluoromethyl groups in the compound may enhance its stability and reactivity within these pathways.

Transport and Distribution

Within cells and tissues, 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich compartments . Transporters involved in lipid metabolism may facilitate the movement of the compound within cells, while binding proteins may influence its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with cholesteryl ester transfer protein suggests that it may localize to lipid droplets or other lipid-rich organelles . The compound’s localization within these compartments can influence its ability to interact with enzymes and other biomolecules, thereby affecting its overall biochemical activity.

Propriétés

IUPAC Name |

2-fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4NO/c1-15-6-2-5(4-14)8(10)7(3-6)9(11,12)13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCGJZRRXIWVLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)C(F)(F)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

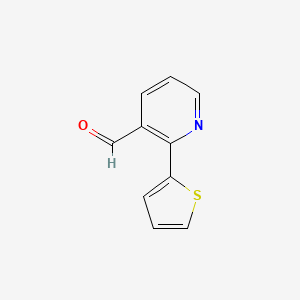

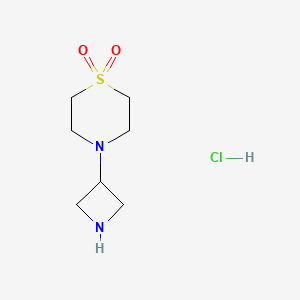

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405276.png)